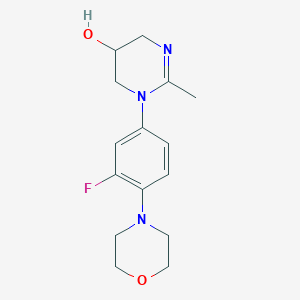
(R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is a chemical compound known for its pharmacological properties. It is often associated with the treatment of benign prostatic hyperplasia due to its action as an alpha-1 adrenergic receptor antagonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide involves multiple stepsThe final step involves the formation of the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indoline core, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be used to modify the carboxamide group, leading to the formation of amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenoxyethylamine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield various amines .
科学研究应用
Chemistry
In chemistry, ®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is used as a reference standard in analytical methods such as HPLC and MS .
Biology
In biological research, this compound is used to study the mechanisms of alpha-1 adrenergic receptor antagonists and their effects on cellular processes .
Medicine
Medically, it is used in the treatment of benign prostatic hyperplasia, providing relief from symptoms by relaxing smooth muscle in the prostate and bladder neck .
Industry
In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting alpha-1 adrenergic receptors .
作用机制
The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors, which are found in the prostate gland, bladder, and urethra. This action leads to the relaxation of smooth muscle in these areas, thereby alleviating symptoms of benign prostatic hyperplasia . The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
相似化合物的比较
Similar Compounds
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used for similar medical purposes.
Alfuzosin: Also used in the treatment of benign prostatic hyperplasia, with a similar mechanism of action.
Uniqueness
®-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes side effects such as orthostatic hypotension compared to non-selective antagonists .
属性
分子式 |
C22H26F3N3O3 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydro-1H-indole-7-carboxamide |
InChI |
InChI=1S/C22H26F3N3O3/c1-14(10-15-11-16-6-7-28-20(16)17(12-15)21(26)29)27-8-9-30-18-4-2-3-5-19(18)31-13-22(23,24)25/h2-5,11-12,14,27-28H,6-10,13H2,1H3,(H2,26,29)/t14-/m1/s1 |
InChI 键 |
YEMPGANJNSGFHQ-CQSZACIVSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
规范 SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)NCC2)NCCOC3=CC=CC=C3OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


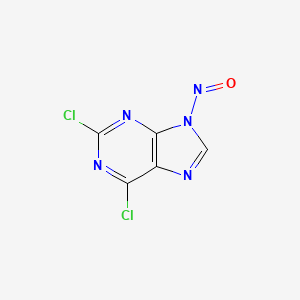
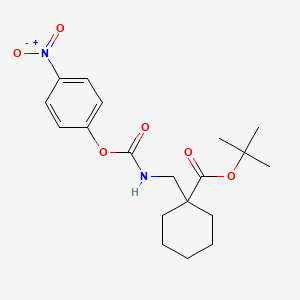


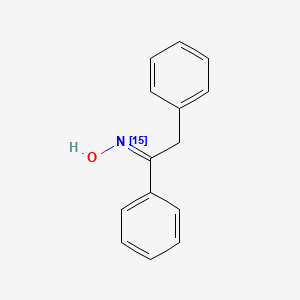
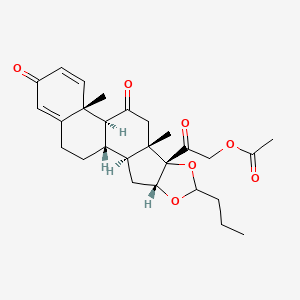
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

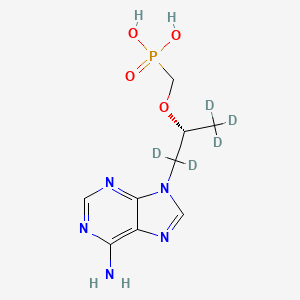
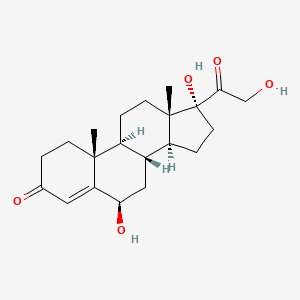
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
